molecular formula C22H19ClN4O3S B2702347 1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941965-63-5

1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Numéro de catalogue: B2702347
Numéro CAS: 941965-63-5
Poids moléculaire: 454.93
Clé InChI: IFGUKGLAGHVZTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H19ClN4O3S and its molecular weight is 454.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Psychotropic Activity and Receptor Affinity

1-Benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, as part of a group of purine-2,6-dione derivatives, has been investigated for its psychotropic activity, particularly as a ligand for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds, including closely related derivatives, have shown potential in displaying antidepressant and anxiolytic properties in animal models (Chłoń-Rzepa et al., 2013).

2. Synthesis of Novel Purine Derivatives

Research has been conducted on the synthesis of new purine-2,6-dione derivatives, including those with a thiadiazepino purine ring system. These studies contribute to the broader understanding of the synthesis and structural properties of purine derivatives, which are crucial in medicinal chemistry (Hesek & Rybár, 1994).

3. Structural Characterization and Molecular Applications

Detailed structural characterization of substituted purines, including their hydrogen and carbon assignments, has been a focus of research. Such studies are fundamental for the development of new pharmaceuticals, especially in understanding the interactions of these compounds with biological targets (Lorente-Macías et al., 2018).

4. Corrosion Inhibition and Material Chemistry

Some purine derivatives, including those similar to the mentioned compound, have been evaluated for their potential as corrosion inhibitors in materials chemistry. These studies explore the interaction between these organic compounds and metal surfaces, revealing their potential utility in industrial applications (Chafiq et al., 2020).

5. Protective Group Utilization in Organic Synthesis

Research into the use of protective groups, such as the thietanyl group, for the synthesis of purine derivatives has been conducted. This work is crucial in the field of organic synthesis, providing insights into efficient and novel methods for producing complex organic molecules (Khaliullin & Shabalina, 2020).

6. Antimicrobial Properties

Studies on new derivatives of purine compounds, including the synthesis of chalcone derivatives from related compounds, have been conducted to explore their antimicrobial properties. This research contributes to the development of new antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 4-chlorophenylacetic acid with 2-amino-3,7-dimethylpurine-6(3H)-one, followed by the reaction of the resulting intermediate with benzyl bromide and 2-(methylthio)acetyl chloride.", "Starting Materials": [ "4-chlorophenylacetic acid", "2-amino-3,7-dimethylpurine-6(3H)-one", "benzyl bromide", "2-(methylthio)acetyl chloride" ], "Reaction": [ "Step 1: Condensation of 4-chlorophenylacetic acid with 2-amino-3,7-dimethylpurine-6(3H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 4-chlorophenyl-2-(3,7-dimethyl-1H-purin-6-yl)acetic acid.", "Step 2: Reaction of 4-chlorophenyl-2-(3,7-dimethyl-1H-purin-6-yl)acetic acid with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF) to form 1-benzyl-4-chlorophenyl-2-(3,7-dimethyl-1H-purin-6-yl)acetic acid.", "Step 3: Reaction of 1-benzyl-4-chlorophenyl-2-(3,7-dimethyl-1H-purin-6-yl)acetic acid with 2-(methylthio)acetyl chloride in the presence of a base such as triethylamine (TEA) and a solvent such as dichloromethane (DCM) to form 1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione." ] }

941965-63-5

Formule moléculaire

C22H19ClN4O3S

Poids moléculaire

454.93

Nom IUPAC

1-benzyl-8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H19ClN4O3S/c1-25-18-19(24-21(25)31-13-17(28)15-8-10-16(23)11-9-15)26(2)22(30)27(20(18)29)12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3

Clé InChI

IFGUKGLAGHVZTF-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)CC4=CC=CC=C4)C

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.